4-(3-(Dimethylamino)propoxy)phenylboronic acid
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Overview
Description
4-(3-(Dimethylamino)propoxy)phenylboronic acid is a useful research compound. Its molecular formula is C11H18BNO3 and its molecular weight is 223.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electropolymerization Studies
The compound 4-(3-(Dimethylamino)propoxy)phenylboronic acid has been used in electropolymerization studies. Bıyıklıoğlu and Alp (2017) synthesized derivatives of this compound for the study of non-aggregated silicon naphthalocyanines (SiNc). They found that these SiNcs were non-aggregated in different solvents and concentrations. Electropolymerization of the compound was observed during anodic potential scans, indicating its potential application in polymer chemistry (Bıyıklıoğlu & Alp, 2017).
Photodynamic Therapy Applications
Al-Raqa et al. (2017) synthesized a novel lutetium(III) acetate phthalocyanine using this compound for potential use in photodynamic therapy. The synthesized phthalocyanine showed promising properties as a photosensitizer for cancer treatment, with high singlet oxygen generation (Al-Raqa et al., 2017).
Optical Device Applications
Rahulan et al. (2014) investigated a compound synthesized from this compound for its nonlinear optical properties. They discovered that the compound could switch from saturable absorption to reverse saturable absorption with increased excitation intensity, suggesting its use in optical devices like optical limiters (Rahulan et al., 2014).
Glucose Sensing
Okasaka and Kitano (2010) developed a copolymer using a derivative of this compound for glucose sensing. The polymer showed enhanced sensitivity to sugars like fructose and glucose in weakly alkaline regions, highlighting its potential in biomedical applications, particularly in glucose monitoring (Okasaka & Kitano, 2010).
Fluorescent Molecular Probes
Diwu et al. (1997) synthesized 2,5-Diphenyloxazoles incorporating a dimethylamino group from this compound. These compounds exhibited strong solvent-dependent fluorescence, indicating their potential use as fluorescent molecular probes in biological research (Diwu et al., 1997).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with transition metals and organic groups in its role as a reagent .
Mode of Action
In the context of the Suzuki–Miyaura cross-coupling reaction, the compound likely undergoes a process called transmetalation . This process involves the transfer of an organic group from boron to a transition metal, such as palladium . The transition metal, in turn, forms a new bond with an electrophilic organic group through a process called oxidative addition .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling, the compound contributes to the formation of new carbon–carbon bonds . This can lead to the synthesis of complex organic compounds, potentially affecting various biochemical pathways depending on the specific compounds produced .
Result of Action
The result of the action of 4-(3-(Dimethylamino)propoxy)phenylboronic acid would largely depend on the context in which it is used. In the Suzuki–Miyaura cross-coupling reaction, its use results in the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of the Suzuki–Miyaura cross-coupling reaction can be affected by the pH of the environment, the presence of a suitable catalyst, and the temperature . The compound’s stability might also be influenced by factors such as exposure to light, heat, and air.
Properties
IUPAC Name |
[4-[3-(dimethylamino)propoxy]phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO3/c1-13(2)8-3-9-16-11-6-4-10(5-7-11)12(14)15/h4-7,14-15H,3,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGDUQZATZNZJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCCN(C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.